molecular formula C17H13NO3 B11841526 2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid

2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid

Cat. No.: B11841526
M. Wt: 279.29 g/mol
InChI Key: WMKAYTPTBKKSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound belongs to the class of spiro compounds, which are known for their three-dimensional structure and significant biological activities. The presence of the cyclopropane ring imparts rigidity and unique reactivity to the molecule, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves the reaction of 3-chloroindolin-2-one with 2-benzylidenemalononitrile in the presence of a base such as triethylamine at room temperature. This method yields the desired product in moderate to good yields . The reaction can be carried out stepwise or in a one-pot method, depending on the desired efficiency and yield .

Industrial Production Methods

While specific industrial production methods for 2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions

2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Oxo-2-phenylspiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to its specific combination of a cyclopropane ring fused to an indoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-oxo-2'-phenylspiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-15(20)11-6-7-14-12(8-11)17(16(21)18-14)9-13(17)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,18,21)(H,19,20)

InChI Key

WMKAYTPTBKKSQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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